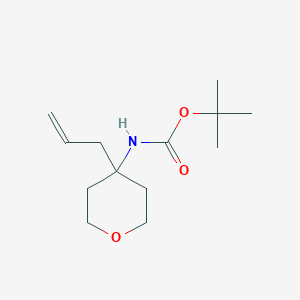

N-Boc-4-(prop-2-en-1-yl)tetrahydro-2H-pyran-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach has been described . This process, paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation .Scientific Research Applications

Green Synthesis Approaches

The use of Di-tert-butyl dicarbonate (Boc) as a protecting agent in synthetic chemistry, particularly in the context of green chemistry, is demonstrated by a study that explored the protection of secondary amine in a substituted pyrazole derivative. This research signifies the role of Boc in facilitating the synthesis of anticancer compounds through eco-friendly methods (2020).

Peptide Synthesis

N-Boc amino acids are utilized in peptide synthesis, as shown in a study that synthesized erythro-N-Boc-β-mercapto-l-phenylalanine for native chemical ligation at phenylalanine. This highlights the application of N-Boc-protected amino acids in complex peptide construction (Crich & Banerjee, 2007).

Polymerization Techniques

The preparation of aminated polystyrene-based latexes using Boc-p-aminostyrene illustrates the use of N-Boc compounds in the field of polymer science. This application shows the versatility of Boc-protected compounds in creating functionalized polymers (Covolan, D'Antone, Ruggeri, & Chiellini, 2000).

Solid Phase Peptide Synthesis

The role of Boc in solid phase peptide synthesis (SPPS) is further elucidated through the efficient introduction of protected guanidines in BOC SPPS. This method allows the synthesis of peptides containing arginine analogues, showcasing the importance of Boc in peptide modification (Zhang & Kennan, 2001).

Catalyst-free Chemoselective Processes

The catalyst-free N-tert-butyloxycarbonylation of amines in water, using N-t-Boc derivatives, represents an advancement in chemoselective synthesis processes. This study underlines the ability of N-Boc compounds to be used in environmentally benign and selective synthetic routes (Chankeshwara & Chakraborti, 2006).

Synthesis of Complex Molecules

The use of N-Boc-3-piperidone in the base-promoted synthesis of 1,2,3,4-tetrahydroquinolines highlights the role of N-Boc compounds in the synthesis of complex molecular structures. This technique involves creating new bond formations, demonstrating the utility of N-Boc in facilitating intricate synthetic pathways (Shally et al., 2019).

properties

IUPAC Name |

tert-butyl N-(4-prop-2-enyloxan-4-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-5-6-13(7-9-16-10-8-13)14-11(15)17-12(2,3)4/h5H,1,6-10H2,2-4H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKRDZQVAJMONQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCOCC1)CC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-4-(prop-2-en-1-yl)tetrahydro-2H-pyran-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2873356.png)

![N-[[2,5-Dichloro-4-[(E)-1,2,3,3,3-pentafluoroprop-1-enoxy]phenyl]carbamoyl]-2,6-difluorobenzamide](/img/structure/B2873357.png)

![N-(3-chlorophenyl)-2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2873358.png)

![N-{3-[(3-bromophenyl)[(pyridin-2-yl)amino]methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B2873361.png)

![[{2-[(3-Aminophenyl)amino]-2-oxoethyl}(methyl)amino]acetic acid](/img/structure/B2873365.png)

![[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate](/img/structure/B2873373.png)

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2873377.png)